Calycanthine Calycanthine Calycanthine is the principal alkaloid of the plant family Calycanthaceae. It is a calycanthaceous alkaloid, an aminal and an organonitrogen heterocyclic compound. It derives from a hydride of a calycanine.
Calycanthine is a natural product found in Palicourea fendleri, Idiospermum australiense, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 595-05-1
VCID: VC21321452
InChI: InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19?,20?,21-,22-/m1/s1
SMILES: CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C
Molecular Formula: C22H26N4
Molecular Weight: 346.5 g/mol

Calycanthine

CAS No.: 595-05-1

VCID: VC21321452

Molecular Formula: C22H26N4

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Calycanthine - 595-05-1

Description

Calycanthine is a nitrogenous organic compound belonging to the class of aminoquinolines and derivatives. It is the principal alkaloid found in the family Calycanthaceae, which includes plants like the eastern sweetshrub (Calycanthus floridus) and western sweetshrub (Calycanthus occidentalis) . This compound has been recognized for its central convulsant properties and potential toxicity.

Biological Activities

Calycanthine is noted for its convulsant actions, which are mediated by blocking the postsynaptic action of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter. This effect is partly due to its interaction with L-type calcium channels, which inhibits GABA-mediated chloride currents at GABAA_A receptors . Additionally, calycanthine blocks L-type calcium currents with an IC50_{50} of approximately 42 microM and weakly inhibits N-type calcium currents (IC50_{50} > 100 microM) .

Chemical and Biological Data

PropertyDescription
Molecular FormulaC22_{22}H26_{26}N4_{4}
Molecular WeightNot specified for calycanthine, but related compounds have similar weights
Convulsant ActionBlocks GABA action and inhibits L-type calcium channels
Potential ToxicityRecognized as potentially toxic due to its convulsant effects

Antifungal and Antiviral Activities

While calycanthine itself is not primarily studied for antifungal or antiviral activities, related alkaloids from the Calycanthaceae family have shown such properties. For example, some alkaloids have demonstrated antifungal activities against plant pathogens .

CAS No. 595-05-1
Product Name Calycanthine
Molecular Formula C22H26N4
Molecular Weight 346.5 g/mol
IUPAC Name (1S,10S)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
Standard InChI InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19?,20?,21-,22-/m1/s1
Standard InChIKey XSYCDVWYEVUDKQ-LIKPIUCQSA-N
Isomeric SMILES CN1CC[C@@]23C4NC5=CC=CC=C5[C@@]2(C1NC6=CC=CC=C36)CCN4C
SMILES CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C
Canonical SMILES CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C
Melting Point 250-251°C
Physical Description Solid
Synonyms calycanthine
PubChem Compound 73759826
Last Modified Aug 15 2023

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